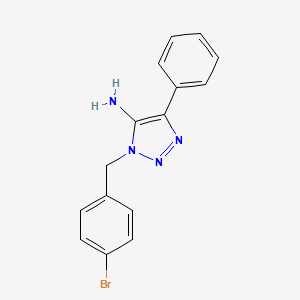

1-(4-Bromobenzyl)-4-phenyl-1H-1,2,3-triazol-5-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Bromobenzyl)-4-phenyl-1H-1,2,3-triazol-5-ylamine is a compound that belongs to the class of 1,2,3-triazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobenzyl)-4-phenyl-1H-1,2,3-triazol-5-ylamine typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring. The specific steps are as follows:

Preparation of 4-bromobenzyl azide: This is achieved by reacting 4-bromobenzyl bromide with sodium azide in a suitable solvent such as dimethylformamide (DMF).

Formation of the triazole ring: The 4-bromobenzyl azide is then reacted with phenylacetylene in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in a solvent like tert-butanol/water mixture. This results in the formation of the 1,2,3-triazole ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Bromobenzyl)-4-phenyl-1H-1,2,3-triazol-5-ylamine can undergo various chemical reactions, including:

Substitution reactions: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and reduction reactions: The triazole ring can participate in redox reactions, although these are less common.

Coupling reactions: The compound can undergo coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

Substitution reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Coupling reactions: Often require palladium catalysts and bases like potassium carbonate or cesium carbonate.

Major Products

The major products of these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding amine derivative, while a Suzuki coupling would result in a biaryl compound.

Aplicaciones Científicas De Investigación

1-(4-Bromobenzyl)-4-phenyl-1H-1,2,3-triazol-5-ylamine has several applications in scientific research:

Medicinal chemistry: It is used in the design and synthesis of potential therapeutic agents due to its biological activity.

Biological studies: The compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes.

Material science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced stability or reactivity.

Mecanismo De Acción

The mechanism of action of 1-(4-Bromobenzyl)-4-phenyl-1H-1,2,3-triazol-5-ylamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromobenzyl group may enhance binding affinity through hydrophobic interactions or halogen bonding. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

1-(4-Bromobenzyl)-4-methyl-1H-1,2,3-triazol-5-ylamine: Similar structure but with a methyl group instead of a phenyl group.

1-(4-Bromobenzyl)-4-phenyl-1H-1,2,4-triazol-5-ylamine: Similar structure but with a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.

Uniqueness

1-(4-Bromobenzyl)-4-phenyl-1H-1,2,3-triazol-5-ylamine is unique due to the combination of the 1,2,3-triazole ring with the bromobenzyl and phenyl groups. This combination imparts specific chemical reactivity and biological activity that may not be present in similar compounds.

Actividad Biológica

1-(4-Bromobenzyl)-4-phenyl-1H-1,2,3-triazol-5-ylamine is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, interactions with proteins, and potential therapeutic applications.

The chemical formula of this compound is C₁₅H₁₃BrN₄. It has a melting point of 152 °C and is classified as an irritant .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A related compound, 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole (BPT), demonstrated notable efficacy against various plant pathogens. In vitro studies showed that BPT inhibited the growth of Fusarium Wilt and Colletotrichum gloeosporioides , with effective concentrations (EC50) of 29.34 μg/mL and 12.53 μg/mL respectively. Additionally, it exhibited strong activity against Xanthomonas oryzae compared to control drugs .

Protein Binding and Interaction Studies

Molecular interaction studies have revealed that triazole compounds can bind to globular proteins such as human immunoglobulin (HIg) and bovine hemoglobin (BHg). The binding parameters were derived from UV-vis absorption and fluorescence spectroscopy. The results indicated that the binding was primarily driven by hydrophobic interactions, with calculated binding constants suggesting a stable complex formation at various temperatures .

Table 1: Binding Parameters of BPT with Proteins

| Parameter | Value |

|---|---|

| Binding Constant (K) | Varies by temperature |

| Number of Binding Sites | 1 |

| Average Binding Distance | Calculated from spectroscopic data |

Toxicity Studies

Acute toxicity assessments conducted on Kunming strain mice showed that intragastric administration of BPT did not result in significant toxic effects . This finding is crucial for evaluating the safety profile of triazole derivatives in potential therapeutic applications.

Case Studies and Applications

In a study focusing on the synthesis of triazole derivatives for potential pharmaceutical applications, researchers noted the versatility of these compounds in acting as antifungal agents. The structural modifications of triazoles can lead to enhanced biological activity and selectivity against specific pathogens.

Table 2: Summary of Biological Activities

| Compound | Activity Type | Effective Concentration (EC50) |

|---|---|---|

| 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole | Antimicrobial | 12.53 μg/mL |

| 1-(4-Bromobenzyl)-4-phenyl-1H-1,2,3-triazol | Protein Interaction | Stable binding observed |

Propiedades

IUPAC Name |

3-[(4-bromophenyl)methyl]-5-phenyltriazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN4/c16-13-8-6-11(7-9-13)10-20-15(17)14(18-19-20)12-4-2-1-3-5-12/h1-9H,10,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZLQUUXBBUGJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.